Malachite green isothiocyanate cation
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H24N3S+ |
|---|---|
Molecular Weight |
386.5 g/mol |
InChI |
InChI=1S/C24H24N3S/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4/h5-16H,1-4H3/q+1 |
InChI Key |
WAGQVEJKLAIRPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+]=C=S)C=C2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Historical Context and Evolution of Research Perspectives
The story of the malachite green isothiocyanate cation is intrinsically linked to the broader history of its parent compound, malachite green. The name "malachite" itself is derived from the Greek word for "mallow," referencing the green hue of the plant's leaves. fishersci.es Historically, the mineral malachite, a basic copper carbonate, was used as a pigment in ancient Egyptian tomb paintings. fishersci.esmedchemexpress.com However, the synthetic dye known as malachite green was first synthesized in 1877 by Otto Fischer. fishersci.com This synthetic version, a triarylmethane dye, quickly found widespread use in the textile industry for coloring materials like silk, wool, and leather. fishersci.comfishersci.nl
Early research into malachite green focused on its synthesis, which typically involves the condensation of benzaldehyde (B42025) and N,N-dimethylaniline, followed by oxidation to form the colored cation. nih.govthermofisher.com The evolution of research perspectives began to shift from its role as a simple dyestuff to its potential in other scientific domains. This transition was marked by the investigation of its derivatives and their specific functionalities.
The introduction of the isothiocyanate (-N=C=S) group to the malachite green structure was a pivotal development. This functional group is known for its ability to react with primary amines, such as those found in proteins, to form stable thiourea (B124793) linkages. medchemexpress.com This modification transformed malachite green from a passive coloring agent into a reactive probe, opening up new avenues for its application in biological and chemical research. The focus of research then expanded to harnessing this reactivity for targeted labeling and analysis, leading to the development of the this compound as a valuable tool in advanced chemical studies.
Interdisciplinary Significance in Contemporary Chemical Sciences
The unique properties of the malachite green isothiocyanate cation have established its importance across various disciplines within the chemical sciences. Its ability to be conjugated to other molecules, coupled with its distinct spectroscopic characteristics, has made it a versatile tool in both fundamental and applied research.
In the field of biochemistry and molecular biology , the this compound is widely employed as a fluorescent probe for the labeling and detection of proteins and other biomolecules. pubcompare.ai The isothiocyanate group allows for the covalent attachment of the dye to proteins, enabling their tracking and quantification. medchemexpress.compubcompare.ai This has been particularly useful in techniques like fluorescence microscopy and flow cytometry. pubcompare.ai
A notable application is in Chromophore-Assisted Laser Inactivation (CALI) , a technique that allows for the highly specific inactivation of proteins within living cells. interchim.fr In CALI, an antibody targeting a specific protein is labeled with malachite green isothiocyanate. interchim.fr Upon irradiation with a laser of a specific wavelength (around 620 nm), the dye generates highly reactive hydroxyl radicals in its immediate vicinity. interchim.fr Due to the short lifetime of these radicals, only the protein of interest, bound by the antibody, is damaged and inactivated. interchim.fr This method provides high spatial and temporal control, offering a powerful tool for studying protein function in complex biological systems. interchim.fr
The development of biosensors represents another significant area of application. For instance, malachite green isothiocyanate has been integrated into biosensors for the detection of specific biomarkers, such as Vascular Endothelial Growth Factor (VEGF). pubcompare.ai The dye's signal can be modulated by the binding event, providing a detectable output for the presence of the target analyte.
In the realm of materials science , the this compound has been utilized as a probe molecule in Surface-Enhanced Raman Spectroscopy (SERS) . nih.govresearchgate.net SERS is a highly sensitive analytical technique that enhances the Raman scattering of molecules adsorbed on nanostructured metal surfaces. mdpi.com The strong Raman signals of the this compound, when adsorbed onto substrates like nanoporous gold, allow for its ultra-sensitive detection, down to the single-molecule level. nih.govresearchgate.netnih.gov This has implications for environmental monitoring and the detection of trace amounts of substances. nih.govnih.gov
Fundamental Structural Aspects and Cationic State Within Research Contexts
Functionalization Strategies and Derivatization Techniques
The synthesis of the malachite green isothiocyanate (MGITC) cation primarily involves the introduction of the highly reactive isothiocyanate (-N=C=S) functional group onto the core structure of malachite green. A prevalent method for this functionalization begins with the condensation of benzaldehyde (B42025) and dimethylaniline, which forms leuco-malachite green. wikipedia.orgsciencedoze.com This colorless precursor is then oxidized to produce the colored malachite green cation. wikipedia.orgsciencedoze.com To introduce the isothiocyanate group, a common strategy involves the use of an amino-functionalized malachite green derivative which is then reacted with thiophosgene. This reaction results in the formation of the isothiocyanate.
Derivatization techniques focus on modifying the phenyl rings of the malachite green structure to alter the molecule's properties. These modifications can influence the reactivity of the isothiocyanate group and the final compound's optical characteristics. For instance, the reaction of substituted malachite green cations with cyanide ions has been studied to understand their reactivity. acs.org Furthermore, post-column derivatization techniques in high-performance liquid chromatography (HPLC) have been developed to convert leucomalachite green into malachite green for detection purposes, showcasing another facet of derivatization in the analysis of these compounds. nih.gov
| Precursor | Key Reagent/Process | Intermediate/Product | Purpose/Outcome |
| Benzaldehyde and Dimethylaniline | Condensation (e.g., with Sulfuric Acid) | Leuco-malachite green wikipedia.orgsciencedoze.com | Formation of the basic triphenylmethane structure. |
| Leuco-malachite green | Oxidation (e.g., with Manganese Dioxide or PbO₂) | Malachite green cation wikipedia.orgsciencedoze.com | Generation of the colored dye. |
| Amino-malachite green derivative | Thiophosgene | Malachite green isothiocyanate medchemexpress.com | Introduction of the amine-reactive isothiocyanate group. |
| Malachite green | Post-column derivatization with an oxidant (e.g., iodine solution) | Oxidized malachite green nih.gov | Analytical determination in chromatography. |
Nanomaterial Conjugation Approaches for Advanced Material Development
The isothiocyanate group of MGITC serves as a reactive handle for covalent attachment to nanomaterials, creating advanced hybrid materials. This conjugation is typically achieved through the reaction of the isothiocyanate group with primary amines on the surface of nanomaterials, forming a stable thiourea (B124793) linkage. medchemexpress.com
One significant application is the conjugation of MGITC with gold nanoparticles (AuNPs). nih.govnih.gov These MGITC-AuNP conjugates can be further modified, for example, by attaching polyethylene (B3416737) glycol (PEG) and antibodies to target specific cells. nih.govnih.gov The resulting nanoparticles can be used in techniques like surface-enhanced Raman scattering (SERS) for highly sensitive detection. nih.govnih.gov The SERS signal from MGITC is significantly amplified by the plasmonic effects of the gold nanoparticles, allowing for the detection of even single molecules. nih.govnih.gov
Nanoporous gold (NPG) has also been utilized as a substrate for the ultrasensitive detection of MGITC. mdpi.comunito.it The high surface area and plasmonic "hotspots" on the NPG surface lead to a massive enhancement of the Raman signal, enabling detection at extremely low concentrations. mdpi.comunito.it
| Nanomaterial | Conjugation Strategy | Key Feature of Composite | Application |
| Gold Nanoparticles (AuNPs) | Reaction of MGITC with amine-functionalized AuNPs, often with PEG linkers. nih.govnih.gov | Surface-Enhanced Raman Scattering (SERS). nih.govnih.gov | Ultrasensitive detection and molecular imaging. nih.govnih.gov |
| Nanoporous Gold (NPG) | Adsorption of MGITC onto the NPG surface. mdpi.comunito.it | Localized Surface Plasmon Resonance (LSPR) leading to significant SERS enhancement. mdpi.comunito.it | Ultrasensitive detection of organic pollutants in aquatic systems. mdpi.comunito.it |
Sustainable Synthesis Considerations in Malachite Green Isothiocyanate Production
The traditional synthesis of malachite green and its derivatives often involves hazardous chemicals and produces significant waste. In response, there is a growing focus on developing more sustainable and environmentally friendly methods.
A key area of improvement is in the degradation and removal of malachite green from the environment, which informs sustainable practices by highlighting the persistence and challenges associated with the dye. Advanced oxidation processes (AOPs), such as Fenton oxidation, ozonization, and photochemical oxidation, are being explored to break down malachite green into less harmful substances. researchgate.net
Another sustainable approach involves the use of biosorbents for the removal of malachite green from aqueous solutions. Materials like Cordia africana leaves and water-insoluble β-cyclodextrin polymers have shown potential for adsorbing the dye. researchgate.netacs.org Additionally, nanomaterials such as carbonaceous shell-coated γ-Fe2O3 nanoparticles and copper-based metal-organic frameworks (MOFs) are being developed for the efficient removal and sensing of malachite green. researchgate.net
While direct research into the sustainable synthesis of MGITC is still emerging, the principles applied to the broader class of triphenylmethane dyes are relevant. These include the use of less toxic reagents, minimizing solvent use, and developing catalytic systems that can be recycled. The development of efficient methods for the removal and degradation of malachite green also contributes to a more sustainable life cycle for this and related compounds. researchgate.net
| Sustainability Challenge | Traditional Approach | Sustainable Alternative/Strategy | Benefit |
| Environmental Contamination | Discharge into waterways. | Adsorption using biosorbents (e.g., Cordia africana leaves, cyclodextrin (B1172386) polymers). researchgate.netacs.org | Removal of dye from wastewater, use of renewable materials. |
| Persistence in Environment | Long half-life. | Degradation via Advanced Oxidation Processes (AOPs) like Fenton oxidation or ozonization. researchgate.net | Breakdown into potentially less toxic compounds. |
| Detection and Monitoring | Conventional analytical methods. | Development of sensitive sensors using nanomaterials like modified MOFs. researchgate.net | Enables rapid and on-site monitoring of contamination. |
Surface-Enhanced Raman Scattering (SERS) Spectroscopy Investigations
SERS is a powerful analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces. This enhancement allows for the detection of analytes at extremely low concentrations, making it invaluable for trace analysis.
The remarkable signal amplification in SERS is primarily attributed to two mechanisms: electromagnetic enhancement and chemical enhancement. The electromagnetic enhancement arises from the excitation of localized surface plasmon resonance (LSPR) in metallic nanostructures, typically gold or silver. mdpi.com This resonance creates intense, localized electromagnetic fields at the nanoscale, known as "plasmonic hotspots," often found in the gaps or crevices between nanoparticles or at sharp surface features. nih.gov When a molecule like MGITC is situated within one of these hotspots, the intensity of its Raman scattering is magnified by several orders of magnitude, with enhancement factors reported to be as high as 10³–10⁹. mdpi.com
The design and fabrication of the SERS substrate are critical for achieving ultrasensitive detection of MGITC. Researchers have developed a variety of nanostructured materials to maximize the generation of plasmonic hotspots and enhance signal intensity.
One notable example is the use of nanoporous gold (NPG) substrates. mdpi.com Synthesized through a chemical dealloying process, NPG consists of a three-dimensional network of pores and multigrained ligaments. mdpi.com This structure provides a high density of active sites and plasmonic hotspots across its surface, leading to significant signal amplification via the LSPR phenomenon. mdpi.comresearchgate.net For instance, an NPG substrate with an average ligament size of 65 nm has demonstrated remarkable SERS performance in detecting MGITC. mdpi.com
Silver nanostars (AgNSs) are another effective type of SERS substrate. Their branched morphology, with sharp tips and junctions, creates an abundance of hotspots that generate strong SERS signals. nih.gov Finite-difference time-domain (FDTD) simulations have shown that the core size and number of arms on the nanostars influence the local electric fields, with robust hotspots generated along the edges. ejournal.by Liquid-based SERS substrates utilizing AgNSs have been shown to outperform their solid counterparts in some cases. ejournal.by
Other engineered substrates include nanosilver-coated magnetic particles , which allow for easy separation and regeneration, and gold nanostar-based molecularly imprinted polymers (MIPs) , which offer selective recognition of the target molecule. nih.govnih.gov Furthermore, flexible SERS sensors have been fabricated by coating silver on structured polydimethylsiloxane (PDMS) surfaces, which can serve as a concentrator for the analyte, leading to enhanced SERS intensity. researchgate.net Bimetallic nanoparticles, such as gold-coated silver nanorods (Au@Ag NRs), have also been developed to combine the optical enhancement properties of silver with the chemical stability of gold. mdpi.com
Quantitative analysis using SERS can be challenging due to variations in signal intensity across the substrate. However, by carefully controlling the experimental conditions and substrate fabrication, reproducible and sensitive detection of MGITC has been achieved. The SERS intensity of MGITC has been observed to increase with its concentration, allowing for the development of quantitative methods. mdpi.com
Numerous studies have reported impressively low limits of detection (LOD) for MGITC and the parent malachite green molecule using various SERS substrates. For example, a nanoporous gold substrate has achieved an LOD of 10⁻¹⁶ M for MGITC. mdpi.com Silver nanostar-based liquid substrates have reached an even lower LOD of 37 aM for malachite green. ejournal.by A sensor based on nanosilver-deposited silica-coated magnetic particles reported an LOD of 2 fM for malachite green. nih.gov These low detection limits highlight the potential of SERS for the ultrasensitive analysis of MGITC in various applications. The enhancement factor (EF), a measure of the SERS signal amplification, is another important parameter. For MGITC on a nanoporous gold substrate, an EF of 7.9 × 10⁹ has been reported. mdpi.com
SERS Performance of Various Substrates for Malachite Green (MG) and Malachite Green Isothiocyanate (MGITC) Detection
| Substrate | Analyte | Enhancement Factor (EF) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Nanoporous Gold (NPG-5h) | MGITC | 7.9 x 10⁹ | 10⁻¹⁶ M | mdpi.com |
| Au-coated GaN | MG | 2.8 x 10⁶ | - | researchgate.net |
| Magnetic Fe₃O₄@Au composite nanospheres | MG | ~1.10 x 10⁵ | 10⁻⁷ M | researchgate.net |
| Silver Nanostars (liquid-based) | MG | - | 37 aM | ejournal.by |
| Nanosilver-coated magnetic particles (Fe₃O₄@SiO₂@Ag) | MG | - | 2 fM | nih.gov |
| Au@Ag Nanorods | MG | - | 5 x 10⁻⁹ M | mdpi.com |
| Graphene wrapped Ag array | MG | 3.9 x 10⁸ | 2.7 x 10⁻¹¹ M | nih.gov |
| Silver-coated PDMS | MG | ~2.06 x 10⁵ | 10⁻¹¹ M | researchgate.net |
| Silver nanoparticles in pores | MG | - | < 10⁻⁷ M | researchgate.net |
| B-Ag-Ag₂FTO | MG | 2.79 x 10⁵ | 0.02 µM | nih.gov |
Advanced Fluorescence Spectroscopic Characterization
While malachite green itself has very low fluorescence in aqueous solution, its derivatives can become highly fluorescent under certain conditions, a property known as fluorogenicity. wikipedia.org This section explores the fluorogenic properties and fluorescence quenching mechanisms relevant to the this compound.
The fluorescence of triphenylmethane dyes like malachite green is highly dependent on their molecular environment. When the rotational freedom of the phenyl rings is restricted, the molecule can transition from a non-fluorescent to a highly fluorescent state. wikipedia.org This phenomenon is the basis for fluorogen-activating protein (FAP) technology, where binding to a specific protein induces fluorescence. wikipedia.org It has also been discovered that malachite green can exhibit aggregation-induced emission, becoming a near-infrared luminogen. rsc.org Derivatives of malachite green have been synthesized to enhance brightness and photostability by suppressing the twisted intramolecular charge transfer (TICT) effect. rsc.org
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. For malachite green and its derivatives, quenching can occur through various mechanisms, including static and dynamic quenching. researchgate.net Static quenching involves the formation of a non-fluorescent complex between the fluorophore and a quencher molecule in the ground state. researchgate.net Dynamic, or collisional, quenching occurs when the excited fluorophore collides with a quencher, leading to non-radiative deactivation. researchgate.net
The fluorescence of malachite green can be quenched by specific biomolecules. For instance, a fluorescence detection method for malachite green has been developed based on the quenching of a SYBR Green I/aptamer complex upon binding of the dye. nih.gov In this system, the specific binding of malachite green to its aptamer displaces the SYBR Green I, leading to a decrease in fluorescence. nih.gov The quenching efficiency in such systems can show a linear relationship with the concentration of malachite green. nih.gov Furthermore, studies on other organic dyes have shown that amino acids like tryptophan can be efficient fluorescence quenchers through photoinduced electron transfer. researchgate.netnih.gov The presence of quenching groups within proteins can absorb energy from the fluorophore, leading to reduced emission. researchgate.net
Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of fluorescent molecules. For malachite green in aqueous solution, time-resolved fluorescence traces can be measured to understand its emission properties. researchgate.netresearchgate.net The fluorescence lifetime of a dye is a critical parameter that can be affected by its environment and interactions with other molecules. nih.gov Shorter fluorescence lifetimes can indicate a higher degree of quenching. nih.gov
Studies on the parent malachite green molecule have investigated its ultrafast relaxation dynamics. Following excitation to higher electronic states (e.g., S₂), the molecule undergoes rapid internal conversion and vibrational relaxation. The relaxation dynamics of the S₁ state have been shown to be dependent on solvent viscosity, which is consistent with the torsional motion of the phenyl rings playing a key role in the non-radiative decay pathway. Time-resolved anisotropy measurements can reveal the evolution of the molecule's orientation in the excited state, providing further details on the relaxation pathways. While specific time-resolved fluorescence data for the this compound is not extensively detailed in the available literature, the general principles observed for malachite green are expected to apply, with potential modifications to the dynamics due to the presence of the isothiocyanate group and its interaction with the environment.
Electrochemical Characterization and Sensing Platforms
Voltammetric techniques are widely employed for the electrochemical detection of malachite green and its derivatives due to their sensitivity and cost-effectiveness. semanticscholar.orgsrce.hriapchem.org These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. Various types of carbon-based electrodes, including glassy carbon, carbon paste, and pencil graphite electrodes, have been utilized for this purpose. srce.hriapchem.org
To enhance the sensitivity and selectivity of detection, electrode surfaces are often modified with different materials. semanticscholar.org For instance, silica-modified glassy carbon electrodes have been developed for the electrochemical detection of Malachite Green. researchgate.net In one study, three different types of ordered mesoporous silica were used to modify glassy carbon electrodes, which were then coated with Nafion for stability. researchgate.net Square wave anodic stripping voltammetry was employed to optimize experimental parameters such as deposition time, solution pH, and silica type. researchgate.net
Another approach involves the use of nanocomposites to modify electrodes. A label-free aptasensor for malachite green was constructed using gold nanoparticles/multi-walled carbon nanotubes @ titanium dioxide (AuNPs/MWCNTs@TiO2) nanocomposites. nih.gov This material provides a large surface area and good electrical conductivity, facilitating the immobilization of aptamers for specific recognition of malachite green. nih.gov The detection is based on the change in the electrochemical signal upon the binding of malachite green to the aptamer. nih.gov
The electrochemical behavior of malachite green has been investigated using cyclic voltammetry, which reveals its oxidation and reduction characteristics at different electrode surfaces. semanticscholar.org Differential pulse voltammetry (DPV) is another commonly used technique that offers improved sensitivity for quantitative analysis. semanticscholar.orgresearchgate.net
Table 1: Comparison of Voltammetric Methods for Malachite Green Detection
| Electrode Modification | Voltammetric Technique | Linear Range | Detection Limit | Reference |
| Silica/Nafion on Glassy Carbon | Square Wave Anodic Stripping Voltammetry | 1–6 μM | 0.36 μM | researchgate.net |
| AuNPs/MWCNTs@TiO2 | Differential Pulse Voltammetry | 0.01 to 1000 ng/mL | 8.68 pg/mL | nih.gov |
| Acetylene Black Paste with Hexadecylpyridinium Bromide | Not Specified | Not Specified | 6.0 × 10⁻⁹ mol L⁻¹ | researchgate.net |
| Ethylenediamine and Graphene Oxide on Carbon Paste | Differential Pulse Voltammetry | 0.1 μM to 22.1 μM | 0.05 μM | researchgate.net |
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the electrical properties of electrode-electrolyte interfaces and has been applied to the development of sensors for malachite green. ingentaconnect.comresearchgate.net EIS measures the impedance of a system over a range of frequencies, providing information about processes such as charge transfer resistance and capacitance. frontiersin.org
A chemical sensor for malachite green detection in aqueous media was developed based on a polymeric membrane coupled with a platinum electrode. ingentaconnect.comresearchgate.net The membrane incorporated an ionophore (D2HPA), a polymer (PVC), and a plasticizer (DOP). researchgate.net EIS and cyclic voltammetry were used to investigate the sensor's electrical properties. ingentaconnect.comresearchgate.net The sensor exhibited a linear response over a wide concentration range, from 10⁻³ M to 10⁻¹⁴ M, with a detection limit of 10⁻¹⁴ M. ingentaconnect.comresearchgate.net
EIS is particularly useful for studying the modification of electrode surfaces. frontiersin.org By modeling the impedance data with equivalent electrical circuits, it is possible to relate the physical and chemical properties of the modified electrode to its electrochemical response. frontiersin.org This technique can provide insights into the effectiveness of surface modifications and the kinetics of molecular interactions at the interface. frontiersin.org
Electropreconcentration is a strategy used to enhance the sensitivity of analytical methods by accumulating the target analyte onto the electrode surface prior to detection. This technique is particularly beneficial for the analysis of trace levels of pollutants like malachite green.
In the context of Surface-Enhanced Raman Spectroscopy (SERS), electrochemical preconcentration has been shown to significantly improve the detection limits for malachite green. mdpi.com By applying a specific potential, malachite green molecules can be adsorbed and concentrated onto the SERS-active substrate, leading to a much stronger Raman signal. One study utilized in-situ electrochemical SERS with a silver nanoparticle-modified gold electrode to achieve a limit of detection of 2.4 × 10⁻¹⁶ M for malachite green after optimizing preconcentration time and potential. mdpi.com
The combination of electropreconcentration with SERS offers a highly sensitive and selective method for the detection of malachite green isothiocyanate and related compounds in various matrices. mdpi.comnih.gov Nanoporous gold has also been investigated as a SERS substrate, demonstrating a high enhancement factor and a low detection limit for MGITC, reaching 10⁻¹⁶ M. mdpi.comnih.govunito.itresearchgate.net
Chromatographic and Mass Spectrometric Identification of Transformation Products and Metabolites
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the identification and quantification of malachite green and its transformation products in various samples. spectroscopyonline.comchromatographyonline.com This technique offers high sensitivity, selectivity, and the ability to analyze complex matrices. spectroscopyonline.comchromatographyonline.com
The primary metabolite of malachite green in biological systems is leucomalachite green (LMG), which is formed by the reduction of the parent compound. chromatographyonline.comthermofisher.com LMG tends to accumulate in fatty tissues and can persist for longer periods than malachite green itself. chromatographyonline.comthermofisher.com LC-MS/MS methods are capable of detecting both malachite green and leucomalachite green simultaneously without the need for post-column oxidation, which is often required for other detection methods like fluorescence. spectroscopyonline.comchromatographyonline.com
Several LC-MS/MS methods have been developed and validated for the analysis of malachite green and leucomalachite green in food products, particularly in fish and other aquacultured products. spectroscopyonline.comthermofisher.comscispace.comresearchgate.net These methods typically involve an extraction step, followed by chromatographic separation and mass spectrometric detection. usda.gov Isotope dilution techniques, where isotopically labeled internal standards are used, are often employed to ensure accurate quantification by correcting for matrix effects and extraction losses. usda.govnih.gov
In addition to leucomalachite green, other metabolites resulting from oxidative metabolism, such as demethylated and N-oxygenated products, have been identified in fish tissues using LC-MS. nih.gov The identification of these transformation products is crucial for understanding the metabolic fate of malachite green and for regulatory monitoring to ensure food safety. nih.gov
The performance of these analytical methods is characterized by parameters such as linearity, accuracy (recovery), and precision (reproducibility). spectroscopyonline.commdpi.com For instance, one LC-MS/MS method for roasted eel meat demonstrated excellent linearity over a range of 0.05–8.0 μg/kg, with recoveries between 90–106% and relative standard deviations (RSD) of 4–11%. spectroscopyonline.com Another method for environmental water samples showed linearity from 0.1 to 10 mg/L with a correlation coefficient of 0.9995 and recoveries of 97.28–98.75%. mdpi.com
Table 2: Performance Characteristics of LC-MS/MS Methods for Malachite Green and Metabolite Analysis
| Analyte(s) | Matrix | Linear Range | Recovery (%) | RSD (%) | Reference |
| MG and LMG | Roasted Eel | 0.05–8.0 μg/kg | 90–106 | 3.7–11 | spectroscopyonline.com |
| MG | Environmental Water | 0.1–10 mg/L | 97.28–98.75 | 0.709–1.893 | mdpi.com |
| MG, LMG, CV, LCV | Fish | > 4.0 μg/L | 77.6–98.1 | < 8.2 | researchgate.net |
| MG and LMG | Fish | Not Specified | 44.5-49.2 (MG), 74.3-84.5 (LMG) | Not Specified | researchgate.net |
MG: Malachite Green, LMG: Leucomalachite Green, CV: Crystal Violet, LCV: Leucocrystal Violet
Intermolecular Interactions and Complex Formation of Malachite Green Isothiocyanate Cation
Interactions with Biological Macromolecules in Research Systems
The charged nature and specific functional groups of the MGITC cation facilitate complex interactions with essential biological macromolecules, which have been leveraged in various research applications.
The interaction of the malachite green cation and its derivatives with proteins involves both covalent and non-covalent binding, often resulting in significant conformational changes in the protein structure. The isothiocyanate group of MGITC is an amine-reactive probe that can form a stable thiourea (B124793) bond with primary amines, such as the lysine (B10760008) residues on a protein's surface. medchemexpress.com This covalent labeling is the basis for its use in techniques like Chromophore-Assisted Laser Inactivation (CALI), where MGITC-labeled antibodies are used to inactivate target proteins with high spatial and temporal resolution. interchim.fr
Beyond covalent modification, the malachite green cation itself engages in non-covalent interactions that can induce structural shifts in proteins. Studies with malachite green oxalate (B1200264) (MGO) and apo-transferrin have shown that the dye can form a stable complex with the protein. nih.gov This binding process leads to a quenching of the protein's intrinsic fluorescence through a static mechanism and alters the tertiary structure of apo-transferrin. nih.gov Specifically, the accessible surface area of key amino acid residues for iron transfer, such as tyrosine, aspartate, and histidine, is significantly changed upon complex formation. nih.gov
Furthermore, the malachite green moiety can mediate the assembly of protein domains. In one notable example, a light chain variable domain (VL) known as the L5* Fluorogen Activating Protein (FAP) binds malachite green to form a highly fluorescent 2:1 protein-ligand homodimer. nih.gov In this complex, the malachite green molecule is almost entirely encapsulated between two VL domains, which adopt an antiparallel arrangement. nih.gov This ligand-induced dimerization showcases a profound conformational change, where the protein subunits assemble around the small molecule guest, physically constraining it and thereby activating its fluorescence. nih.gov Such ligand-induced changes are critical for protein function and are a key focus in understanding biological activity and in the rational design of drugs. nih.gov
Table 1: Observed Protein Interactions with Malachite Green Cation and Derivatives
| Interacting Protein/System | Malachite Green Derivative | Interaction Type | Observed Effect | Reference(s) |
| General Proteins | Malachite Green Isothiocyanate | Covalent | Forms thiourea with amine groups | medchemexpress.com |
| Antibody-Target Protein | Malachite Green Isothiocyanate | Covalent (on Ab) | Inactivation of target protein via CALI | interchim.fr |
| Apo-transferrin | Malachite Green Oxalate | Non-covalent complex | Alters tertiary structure; changes ASA of key residues | nih.gov |
| L5* FAP (VL Domain) | Malachite Green | Non-covalent, Mediated Dimerization | Forms a 2:1 protein:ligand fluorescent complex | nih.gov |
| Gelatin | Malachite Green Cation | Electrostatic | Binds to protein above its isoelectric point | researchgate.net |
The malachite green cation is well-known for its interaction with a specific RNA aptamer (MGA) that was identified through in vitro selection. nih.gov The binding is characterized as an "adaptive binding" process, where the RNA's binding pocket, an asymmetric internal loop, folds and rearranges itself to encapsulate the ligand. nih.govnih.gov This interaction is not only an adaptation by the RNA; the malachite green ligand itself undergoes changes in its conformation and charge distribution upon binding, a phenomenon of "induced fit" for the small molecule. nih.gov
The thermodynamics of this interaction have been studied in detail using isothermal titration calorimetry (ITC). The binding of malachite green (MG) to its aptamer is a complex process influenced by temperature and ionic conditions. acs.orgnih.gov For MG binding, two distinct temperature regimes have been observed: from 15 to 45 °C, the binding is characterized by a large negative heat capacity (ΔCp of -1.13 ± 0.17 kcal K−1 mol−1), while from 50 to 60 °C, it exhibits a positive heat capacity. acs.orgnih.gov This suggests that significant conformational rearrangement occurs upon binding, particularly at lower temperatures. nih.gov The binding stoichiometry also shifts from approximately 0.4 at lower temperatures to nearly 1.1 at higher temperatures (50-60 °C). acs.orgnih.gov
The presence of divalent cations like Mg2+ also modulates the interaction, generally stabilizing the aptamer's binding pocket in a conformation that resembles the ligand-bound state. nih.govacs.org While the binding of MG to the aptamer is stable even in low salt conditions and without divalent metals, the presence of Mg2+ can affect the binding thermodynamics and the aptamer's affinity for other, related ligands. acs.orgbiorxiv.org
Table 2: Thermodynamic Parameters for Malachite Green (MG) Binding to its RNA Aptamer (MGA)
| Condition | Temperature Range (°C) | ΔCp (kcal K−1 mol−1) | Apparent Stoichiometry (n) | Key Observation | Reference(s) |
| MG + MGA | 15 - 45 | -1.13 ± 0.17 | ~0.4 | Large negative heat capacity suggests significant conformational change. | acs.orgnih.gov |
| MG + MGA | 50 - 60 | Positive | ~1.1 | Binding stoichiometry approaches unity. | acs.orgnih.gov |
| MG + MGA (with Mg2+) | 25 | Similar ΔH and ΔS to no Mg2+ | Not specified | Mg2+ stabilizes the binding pocket. | acs.org |
The interactions of the MGITC cation with lipid membranes and its transport dynamics have been investigated using liposomes as model systems. The positively charged MGITC cation adsorbs to the surface of zwitterionic phospholipid membranes, such as those made of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). nih.gov This adsorption is primarily driven by a combination of electrostatic and dipole-dipole interactions. nih.gov
Using time-resolved second harmonic generation (SHG) spectroscopy, researchers have quantified the adsorption and transport properties of MGITC at the liposome (B1194612) interface. The adsorption can be described by a modified Langmuir model, yielding data on adsorption free energies and equilibrium constants. nih.gov Studies have shown that other molecules can influence this interaction; for instance, the presence of acetaminophen (B1664979) was found to increase the adsorption of MGITC to the liposome surface. nih.gov
Furthermore, MGITC is capable of transporting across the lipid bilayer. nih.gov This transport rate, however, can be modulated by factors such as the presence of other molecules or changes in membrane properties. nih.gov In related work, leuco-derivatives of malachite green have been incorporated into liposomes for potential therapeutic delivery. nih.gov Under acidic conditions, these derivatives convert to the colored, water-soluble MG+ cation, which is then released from the liposome. nih.gov Subsequent observations showed that once released and taken up by cells, the MG+ cation is ultimately transported into the cell nuclei. nih.gov While not involving MGITC directly, studies on other isothiocyanates have shown they can be substrates for cellular transporters like ABCG2, indicating a potential pathway for cellular interaction. nih.gov
Table 3: Liposomal Interaction Parameters for Malachite Green Isothiocyanate (MGITC)
| System | Measurement Technique | Key Finding | Reference(s) |
| MGITC + DOPC Liposomes | Second Harmonic Generation (SHG) | Adsorption driven by electrostatic and dipole-dipole forces. | nih.gov |
| MGITC + DOPC Liposomes | SHG | Transport across the lipid bilayer is observable and can be modulated. | nih.gov |
| MG-derivatives in Liposomes | Confocal Microscopy | Acid-triggered release of MG+ cation from liposomes. | nih.gov |
Supramolecular Assembly and Host-Guest Chemistry with Artificial Receptors
Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. units.it The malachite green cation has been shown to act as a guest, inducing the formation of well-defined supramolecular structures with artificial protein-based receptors.
A prime example is the interaction between malachite green and the L5* Fluorogen Activating Protein (FAP), a VL antibody domain. nih.gov Here, the malachite green molecule acts as a template or "chemical inducer of dimerization," mediating the assembly of two L5* FAP domains into a symmetric, highly stable ternary complex (VL/MG/VL). nih.gov The two protein hosts form a cavity that encapsulates the dye guest, leading to a significant enhancement of its fluorescence. This system demonstrates how a small molecule guest can drive the self-assembly of a larger, functional supramolecular structure. nih.gov
This type of host-guest system, where binding affinity is exceptionally high, often works by overcoming the typical enthalpy-entropy compensation seen in supramolecular chemistry. nih.gov The high stability of such complexes can be attributed to factors like the rigidity of both host and guest and extensive desolvation upon binding. nih.gov The use of nanoporous gold substrates for the ultra-sensitive detection of MGITC via Surface-Enhanced Raman Spectroscopy (SERS) can also be viewed as a form of host-guest interaction, where the nanostructured metallic surface acts as a host for the analyte guest molecule. researchgate.net
Metal Ion Complexation and Coordination Chemistry Studies
The chemical structure of the malachite green isothiocyanate cation allows for interactions with metal ions through several mechanisms. The isothiocyanate functional group (-N=C=S) itself is a known ligand in coordination chemistry, capable of coordinating with metal centers. wikipedia.org
More commonly documented, however, are interactions involving the cationic nature of the dye. In the classic malachite green assay for inorganic phosphate, the malachite green cation forms a stable 1:1 ion-associate complex with a phosphomolybdate anion ([PO4(MoO3)12]3-). researchgate.net This demonstrates the ability of the cation to form complexes with large, metal-containing anionic species.
Metal ions can also play a crucial role in modulating the interaction of the MGITC cation with other molecules. As discussed previously, the presence of Mg2+ ions affects the binding thermodynamics between malachite green and its RNA aptamer by stabilizing the aptamer's structure. nih.govacs.org In the field of supramolecular chemistry, metal ions are fundamental building blocks for creating complex hosts. For example, tetrahedral cages self-assembled from Ni(II) ions and organic ligands have been used to encapsulate guest molecules, illustrating the integral role of coordination chemistry in forming artificial receptors. rsc.org While direct coordination studies of the MGITC cation with simple metal ions are not extensively detailed in the provided context, its ability to form ion-pairs with metal-based anions and the influence of metal ions on its macromolecular binding are well-established.
Extensive searches for research on the environmental fate and degradation of the specific chemical compound "this compound" did not yield targeted results. The available scientific data focuses overwhelmingly on the more common forms of Malachite Green (MG), typically the chloride or oxalate salts.
Therefore, it is not possible to provide a scientifically accurate article on the "Environmental Transformation and Remediation Pathways of this compound" as outlined. The specific isothiocyanate group (-NCS) may influence the chemical and biological degradation pathways, and extrapolating data from other forms of Malachite Green would not be scientifically rigorous and would fall outside the scope of the requested subject.
The provided search results consistently refer to "Malachite Green" in the context of various remediation strategies. For reference, these studies cover:
Advanced Oxidation Processes (AOPs): Including photocatalytic degradation nih.govnih.govmdpi.commdpi.com, Fenton and photo-Fenton reactions nih.govresearchgate.netuin-alauddin.ac.idd-nb.infoijcps.org, electrochemical oxidation nih.govepa.govresearchgate.netnih.govjmaterenvironsci.com, and ozonation nih.govdeswater.comtandfonline.comresearchgate.netnih.gov. These studies detail the mechanisms, kinetics, and optimal conditions for the degradation of the malachite green chromophore.
Biodegradation: Research has identified various microbial strains capable of decolorizing and degrading Malachite Green mdpi.comnih.govnih.govresearchgate.net. These studies often characterize the degrading organisms and investigate the metabolic pathways.
However, none of these sources explicitly address the isothiocyanate cation of Malachite Green. Due to the strict requirement to focus solely on this specific compound, no content can be generated for the requested outline. Further research specifically targeting the environmental behavior of this compound is needed to address the topics of interest.
Environmental Transformation and Remediation Pathways of Malachite Green Isothiocyanate Cation
Biodegradation Studies and Microbial Decolorization Mechanisms
Enzymatic Degradation Pathways and Biocatalytic Mechanisms
The enzymatic degradation of the malachite green cation is a key biological process for its detoxification and removal from the environment. Several enzymes, primarily oxidoreductases, have been identified as crucial catalysts in this process. The primary biocatalytic mechanisms involve enzymes such as laccase, triphenylmethane (B1682552) reductase (TMR), NADH-DCIP reductase, and peroxidases. nih.govnih.govresearchgate.netchem-soc.si
Laccases and peroxidases, for instance, facilitate the oxidative degradation of malachite green. nih.gov An artificially designed enzyme, F43H/H64A Mb, a variant of myoglobin, has demonstrated high efficiency in catalyzing the degradation of malachite green, with performance exceeding that of some natural enzymes like dye-decolorizing peroxidase and laccase. nih.gov The catalytic process involves both oxidation and N-demethylation mechanisms. nih.gov Studies on Micrococcus sp. strain BD15 have implicated both laccase and NADH-DCIP reductase in the degradation pathway. researchgate.net Similarly, research on Kocuria rosea MTCC 1532 observed an induction in the activities of malachite green reductase and DCIP reductase during the decolorization process, suggesting their direct involvement. chem-soc.si
In bacterial degradation, triphenylmethane reductase (TMR) plays a significant role by catalyzing the initial reduction of malachite green to its colorless leuco form, leucomalachite green. nih.govplos.org Molecular studies on Exiguobacterium sp. MG2 have confirmed the involvement of the triphenylmethane reductase gene (tmr) and cytochrome P450 in the degradation process. nih.govplos.org The transformation to the leuco form is a critical first step in many proposed bacterial degradation pathways. plos.org
The degradation efficiency of these enzymatic processes is influenced by environmental conditions. For example, the bacterial strain Pseudomonas veronii JW3-6 effectively degrades malachite green over a wide range of temperatures (20°C–40°C) and pH levels (4–9), with optimal conditions identified at 32.4°C and pH 7.1. nih.gov
Intermediate Product Analysis and Proposed Biodegradation Routes
The biodegradation of the malachite green cation proceeds through complex pathways involving multiple intermediate products. Analysis using techniques like High-Pressure Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) has enabled the identification of these intermediates, leading to the proposal of detailed degradation routes. nih.govresearchgate.net
A common initial step in many bacterial degradation pathways is the reduction of malachite green to the colorless leucomalachite green (LMG) . plos.orgnih.govresearchgate.net Following this, the degradation typically proceeds through N-demethylation, where methyl groups are sequentially removed from the dimethylamino moieties. nih.govplos.orgnih.govnih.gov This leads to the formation of various N-demethylated derivatives.
Further degradation involves the cleavage of the triphenylmethane structure. researchgate.netnih.govmdpi.com This breakdown results in smaller, less complex aromatic compounds. For example, studies have identified intermediates such as 4-(dimethylamino)benzophenone , Michler's ketone , 4-(methylamino)benzophenone , and 4-aminobenzophenone . researchgate.netnih.govnih.gov These benzophenone (B1666685) derivatives can be further broken down into simpler compounds like 4-dimethylaminophenol , benzaldehyde (B42025) , N,N-dimethylaniline , and hydroquinone . nih.govresearchgate.netnih.gov
Ultimately, these aromatic intermediates are proposed to undergo ring-opening reactions, leading to the formation of small molecular weight organic acids, such as oxalic acid , which can be integrated into central metabolic pathways. nih.gov The complete process represents a mineralization pathway, converting the complex dye molecule into simpler, less toxic substances. nih.gov
A proposed general pathway involves a sequence of N-demethylation, reduction, benzene (B151609) ring removal, and oxidation. nih.govplos.org Another pathway suggests that hydroxyl radicals attack the phenyl ring, the N,N-dimethylamine group, and the central carbon atom, leading to N-demethylation, hydroxylation, and cleavage of the conjugated structure. nih.govnih.gov
Table 1: Identified Intermediate Products in Malachite Green Biodegradation
| Intermediate Product | Analytical Method(s) | Reference Organism/System | Citation |
|---|---|---|---|
| Leucomalachite green | HPLC, GC-MS | Pseudomonas veronii JW3-6, Brevibacillus laterosporus | nih.govresearchgate.net |
| 4-(dimethylamino)benzophenone | UPLC-ESI-MS, GC-MS, LC-MS | Artificial enzyme, Pseudomonas veronii JW3-6, Micrococcus sp. BD15 | nih.govresearchgate.netnih.gov |
| 4-dimethylaminophenol | GC-MS | Pseudomonas veronii JW3-6 | nih.gov |
| Benzaldehyde | GC-MS | Pseudomonas veronii JW3-6 | nih.gov |
| Hydroquinone | GC-MS | Pseudomonas veronii JW3-6 | nih.gov |
| N,N-dimethylaniline | LC-MS, GC-MS | Exiguobacterium sp. MG2, Micrococcus sp. BD15 | nih.govresearchgate.net |
| Michler's ketone | LC-MS | Micrococcus sp. BD15 | researchgate.net |
| 4-(methylamino)benzophenone | LC-MS | Micrococcus sp. BD15 | researchgate.net |
| 4-aminobenzophenone | LC-MS | Micrococcus sp. BD15 | researchgate.net |
| 4-hydroxyl-N,N-dimethylaniline | LC-MS | Micrococcus sp. BD15 | researchgate.net |
| Oxalic acid | Ion Chromatography | Photoelectrochemical catalysis | nih.gov |
Adsorption Mechanisms and Advanced Adsorbent Materials for Removal
Rational Design and Synthesis of Adsorbent Materials
The removal of the malachite green cation from aqueous solutions via adsorption is a widely studied and effective method. The rational design and synthesis of advanced adsorbent materials focus on creating materials with high surface area, abundant active sites, and favorable surface chemistry for efficient dye uptake. nih.govnih.gov A variety of materials have been developed, ranging from modified natural biomass to sophisticated nanocomposites and metal-organic frameworks (MOFs). mdpi.comnih.govavestia.com
Bio-based Adsorbents: Low-cost adsorbents are often derived from agricultural waste. For instance, acid-functionalized maize cob has been shown to be effective, with its efficiency enhanced by a high surface area (1329 m²/g). nih.govresearchgate.net Other examples include distillers' grains modified with CS2, almond shells, and kiwi peels. nih.govmdpi.commdpi.com Chemical modification, such as with nitric acid on kiwi peels, can introduce more functional groups, significantly increasing adsorption capacity. mdpi.com
Hydrogels and Nanocomposites: Hydrogel-based adsorbents, such as sodium alginate/silica (SA/SiO₂) and its nanocomposite with zinc oxide (SA/SiO₂/ZnO-NPs), have been synthesized. nih.gov The presence of carboxyl groups in these hydrogels enhances the affinity for the cationic dye through electrostatic interactions and hydrogen bonding. nih.gov Magnetic biochar, functionalized with calcium (Ca/MBC) or 3-mercaptopropionic acid, offers the dual advantage of high adsorption capacity and easy separation from solution using a magnetic field. nih.govrsc.org Other synthesized nanocomposites include MgO.Se.Te, which has shown effective removal of malachite green. chalcogen.ro
Metal-Organic Frameworks (MOFs): MOFs like ZIF-8 and Fe-BTC are utilized for their high porosity and tunable structures. avestia.com To improve their stability, especially in acidic conditions, they can be coated with polymers like sodium alginate. avestia.com
The synthesis methods for these materials are diverse and tailored to the desired properties. They include sol-gel methods for hydrogels, pyrolysis for biochar, co-precipitation for magnetic nanoparticles, and microwave hydrothermal processes for metal oxides. nih.govnih.govnih.govresearchgate.net The primary goal of these synthetic strategies is to create materials with enhanced surface area, controlled pore distribution, and specific functional groups that promote strong interactions with the malachite green cation. mdpi.com
Table 2: Examples of Synthesized Adsorbent Materials for Malachite Green Removal
| Adsorbent Material | Synthesis Method | Key Features | Citation |
|---|---|---|---|
| Sodium Alginate/Silica/ZnO Nanocomposite | Sol-gel method | Improved cationic dye affinity via -COOH groups | nih.gov |
| Acid Functionalized Maize Cob (AFMC) | Acid treatment | High surface area (1329 m²/g) | nih.govresearchgate.net |
| Modified Distillers' Grains (MDG) | Esterification with CS₂ | Enhanced adsorption capability after chemical modification | mdpi.com |
| Calcium-Functionalized Magnetic Biochar (Ca/MBC) | Two-step pyrolysis | Magnetic properties for easy recovery, high adsorption capacity | nih.gov |
| Magnetic Carboxymethyl Chitosan (MCC) | Co-precipitation | Magnetic separation, interaction via carboxylate groups | researchgate.net |
| Almond Shell-Based Biocarbon | Pyrolysis | Low-cost, surface area of 120.21 m²/g | nih.gov |
| MgO.Se.Te Nanocomposites | Heat treatment | Nanocrystalline structure (10.5 nm) | chalcogen.ro |
| Metal-Organic Frameworks (ZIF-8, Fe-BTC) | Polymer coating | High porosity, tunable structure | avestia.com |
Adsorption Kinetics and Isotherm Modeling
Understanding the adsorption kinetics and equilibrium isotherms is fundamental to evaluating the performance of an adsorbent and elucidating the adsorption mechanism.
Adsorption Kinetics: Kinetic models are used to describe the rate of dye uptake by the adsorbent. The most commonly applied models for the adsorption of malachite green are the pseudo-first-order and pseudo-second-order models. nih.govwwjournal.ir The pseudo-second-order model frequently provides the best fit for experimental data, suggesting that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye cation. nih.govmdpi.comnih.govwwjournal.irrazi.ac.ir For example, the adsorption of malachite green onto materials like thiolated graphene oxide, acid-functionalized maize cob, modified distillers' grains, and alginate hydrogel nanocomposites has been well-described by the pseudo-second-order model. nih.govmdpi.comnih.govwwjournal.ir In some cases, like the adsorption onto nitric acid-modified kiwi peel, the pseudo-first-order model provided a better fit. mdpi.com The intraparticle diffusion model is also used to determine if pore diffusion is a rate-limiting step in the adsorption process. nih.govnih.gov
Table 3: Kinetic Model Parameters for Malachite Green Adsorption
| Adsorbent Material | Best Fit Kinetic Model | Rate Constant | Correlation Coefficient (R²) | Citation |
|---|---|---|---|---|
| SA/SiO₂/ZnO Hydrogel Nanocomposite | Pseudo-second-order | - | - | nih.gov |
| Thiolated Graphene Oxide | Pseudo-second-order | - | >0.99 | wwjournal.ir |
| Acid Functionalized Maize Cob (AFMC) | Pseudo-second-order | - | >0.98 | nih.gov |
| Modified Distillers' Grains (MDG) | Pseudo-second-order | - | >0.998 | mdpi.com |
| Fe₃O₄@SiO₂-CPTS Magnetic Nanoparticles | Pseudo-second-order | - | - | razi.ac.ir |
| Amberlyst 15 Resin | Pseudo-second-order | - | - | nih.gov |
| Nitric Acid Modified Kiwi Peel (NA-KP) | Pseudo-first-order | - | - | mdpi.com |
Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. The Langmuir and Freundlich isotherm models are the most widely used to analyze this relationship. nih.govwwjournal.ir
The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. mdpi.com It is often used to calculate the maximum monolayer adsorption capacity (q_max). nih.gov Materials like SA/SiO₂/ZnO hydrogel nanocomposites and Amberlyst 15 resin have shown adsorption behavior that fits the Langmuir model well. nih.govnih.gov
The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and does not assume monolayer coverage. mdpi.comnih.gov It is often a better fit for materials with non-uniform surfaces, such as acid-functionalized maize cob and modified distillers' grains. nih.govmdpi.com
Other models like the Temkin, Dubinin-Radushkevich, and Redlich-Peterson isotherms are also employed to provide a more comprehensive understanding of the adsorption process. nih.govrazi.ac.irnih.gov The choice of the best-fitting model provides insight into the nature of the adsorbent surface and the interaction between the adsorbent and the malachite green cation. researchgate.net
Table 4: Isotherm Model Parameters for Malachite Green Adsorption
| Adsorbent Material | Best Fit Isotherm Model | Max. Adsorption Capacity (q_max, mg/g) | Correlation Coefficient (R²) | Citation |
|---|---|---|---|---|
| SA/SiO₂/ZnO Hydrogel Nanocomposite | Langmuir | 322.58 | - | nih.gov |
| Thiolated Graphene Oxide | Langmuir | - | 0.991 | wwjournal.ir |
| Acid Functionalized Maize Cob (AFMC) | Freundlich | - | >0.97 | nih.gov |
| Modified Distillers' Grains (MDG) | Freundlich | 367.39 | >0.972 | mdpi.com |
| Fe₃O₄@SiO₂-CPTS Magnetic Nanoparticles | Redlich-Peterson | - | - | razi.ac.ir |
| Amberlyst 15 Resin | Redlich-Peterson, Langmuir | - | 0.9933, 0.9880 | nih.gov |
| Nitric Acid Modified Kiwi Peel (NA-KP) | Freundlich | 580.61 (Langmuir q_max) | - | mdpi.com |
Advanced Research Applications of Malachite Green Isothiocyanate Cation As Probes and Tools
Development of Chemical and Biosensors for Analytical Research
The development of sensitive and selective chemical and biosensors is crucial for monitoring a wide range of analytes. Malachite green isothiocyanate has been integral to the creation of novel sensing platforms, leveraging its properties in conjunction with biological and nanoscale materials.
Aptamer-Based Sensing Platforms
Aptamers, which are short, single-stranded DNA or RNA molecules, can bind to specific target molecules. When used in conjunction with malachite green derivatives, they form the basis of highly specific sensing platforms. While much of the research focuses on malachite green itself, the principles can be extended to its isothiocyanate derivative for covalent attachment and probe development.
Researchers have successfully selected DNA aptamers that exhibit good affinity and specificity for malachite green. mdpi.com These aptamers can be integrated into fluorescent sensor systems. For instance, a common approach involves Förster resonance energy transfer (FRET) between a fluorescently labeled aptamer and a quencher like graphene oxide. mdpi.com In the absence of the target (malachite green), the aptamer adsorbs onto the graphene oxide surface, leading to fluorescence quenching. Upon introduction of malachite green, the aptamer preferentially binds to it, causing a conformational change that releases it from the graphene oxide and restores fluorescence. mdpi.com This change in fluorescence intensity can be correlated with the concentration of the target analyte. To enhance stability, particularly against nuclease degradation in biological samples, levo-malachite green aptamers (L-aptamers) have been designed, demonstrating high resistance to enzymatic degradation and long-term stability. nih.gov
| Aptamer-Based Sensor Component | Function | Key Findings |
| DNA/RNA Aptamer | Acts as the specific recognition element for malachite green. | Aptamers with Kd values in the micromolar range have been successfully selected. mdpi.com |
| Fluorophore (e.g., FAM) | Provides the optical signal for detection. | Enables fluorescence-based detection methods. mdpi.com |
| Quencher (e.g., Graphene Oxide) | Modulates the fluorescence signal based on aptamer-target binding. | Efficiently quenches fluorescence when in close proximity to the fluorophore. mdpi.com |
| L-Aptamer | An unnatural levo-isomer of the aptamer. | Exhibits excellent stability against nuclease degradation. nih.gov |
Nanoparticle-Enhanced Sensing Strategies
Nanoparticles offer unique optical and physical properties that can significantly enhance the sensitivity and performance of chemical sensors. Malachite green isothiocyanate has been utilized as a probe molecule in conjunction with various nanoparticles to achieve ultra-sensitive detection limits.
One prominent strategy involves Surface-Enhanced Raman Spectroscopy (SERS). Nanoporous gold (NPG) has been employed as a SERS substrate for the ultrasensitive detection of malachite green isothiocyanate. nih.govunito.itnih.govresearchgate.net The high surface area and the presence of plasmonic hotspots on the nanoporous surface lead to a massive amplification of the Raman signal, a phenomenon attributed to Localized Surface Plasmon Resonance (LSPR). nih.govnih.govresearchgate.net This approach has achieved impressively low detection limits, on the order of 10-16 M, with a high enhancement factor of 7.9 × 109. nih.govnih.govresearchgate.net Another approach utilizes silver-manganese oxide nanoparticles as photocatalysts for the degradation of malachite green, with the degradation process being monitored to quantify the dye. mdpi.com Additionally, gold nanoparticles have been used to create aggregates that serve as SERS substrates for the high-sensitivity detection of mercuric ions, using malachite green isothiocyanate as a Raman reporter. researchgate.net
| Nanoparticle Strategy | Probe Molecule | Detection Principle | Achieved Limit of Detection (LOD) |
| Nanoporous Gold (NPG) Substrate | Malachite Green Isothiocyanate | Surface-Enhanced Raman Spectroscopy (SERS) | 10-16 M nih.govnih.gov |
| Gold Nanoparticle Aggregates | Malachite Green Isothiocyanate | Surface-Enhanced Raman Spectroscopy (SERS) | Not specified for MGITC, used as reporter researchgate.net |
| Silver-Manganese Oxide Nanoparticles | Malachite Green | Photocatalytic Degradation | Not a direct detection method |
| AuNPs/MWCNTs@TiO2 Nanocomposites | Malachite Green Aptamer | Electrochemical Sensing | 8.68 pg/mL mdpi.com |
Multi-Modal Detection Systems
To improve the accuracy and reliability of detection, multi-modal sensing systems that provide more than one type of signal response are being developed. A dual-response fluorescence probe based on an Ag/PMMA/Eu nanocomposite has been demonstrated for the sensitive detection of malachite green. nih.gov This system allows for the detection of the analyte through both luminescence intensity and energy transfer efficiency. The localized surface plasmon resonance (LSPR) effect of the silver nanoparticles significantly enhances the luminescence properties and the Förster resonance energy transfer (FRET) between the europium complex and malachite green. nih.gov This dual-mode approach provides a more robust and accurate quantification of the target molecule. nih.gov
| System Component | Role in Detection | Observed Phenomenon |
| Ag/PMMA/Eu Nanocomposite | Serves as the detection platform. | Exhibits luminescence and facilitates energy transfer. nih.gov |
| Malachite Green | The target analyte. | Acts as an energy acceptor in the FRET process. nih.gov |
| Localized Surface Plasmon Resonance (LSPR) | Enhances the sensitivity of the system. | Improves luminescence and FRET efficiency. nih.gov |
Fluorescent Probes for Cellular and Molecular Biology Research
In the realm of cellular and molecular biology, malachite green isothiocyanate and its derivatives serve as powerful tools for visualizing and manipulating cellular processes with high spatial and temporal resolution.
Fluorogen Activating Protein (FAP) Systems and Their Mechanism
Fluorogen Activating Proteins (FAPs) are engineered protein tags, often derived from single-chain antibody fragments (scFv), that can bind to specific dye molecules called fluorogens. nih.govbiorxiv.orgbiorxiv.org Malachite green and its derivatives are prominent fluorogens used in these systems. In their unbound state in solution, these dyes are essentially non-fluorescent. nih.gov However, upon binding to their cognate FAP, their conformation becomes restricted, leading to a dramatic increase in fluorescence, by as much as 20,000-fold. biorxiv.orgnih.gov This results in a high signal-to-noise ratio, as the background fluorescence from unbound dye is negligible. biorxiv.org
FAPs can be genetically fused to a protein of interest, allowing for specific labeling. biorxiv.orgbiorxiv.org The use of either cell-permeant or cell-impermeant derivatives of malachite green enables the selective visualization of intracellular or cell-surface protein populations, respectively. biorxiv.orgbiorxiv.orgnih.gov This technology has been applied to study the trafficking of membrane receptors, such as the epidermal growth factor receptor (EGFR) and GABAA receptors. nih.govbiorxiv.org
| FAP System Component | Description | Function |
| Fluorogen Activating Protein (FAP) | An engineered single-chain antibody fragment (scFv). | Binds to and activates the fluorescence of a specific fluorogen. nih.govbiorxiv.orgbiorxiv.org |
| Fluorogen (e.g., Malachite Green derivative) | A dye that is non-fluorescent in solution. | Becomes highly fluorescent upon binding to the FAP. biorxiv.orgnih.gov |
| Cell-Permeant Fluorogen | A malachite green derivative that can cross the cell membrane. | Used to label intracellular FAP-tagged proteins. biorxiv.orgbiorxiv.org |
| Cell-Impermeant Fluorogen | A malachite green derivative that cannot cross the cell membrane. | Used to specifically label FAP-tagged proteins on the cell surface. biorxiv.orgbiorxiv.orgnih.gov |
Chromophore-Assisted Laser Inactivation (CALI) Reagents and Spatiotemporal Control
Chromophore-Assisted Laser Inactivation (CALI) is a powerful technique for inactivating specific proteins in a spatially and temporally controlled manner. nih.govmdpi.com The technique relies on a photosensitizer, a molecule that generates reactive oxygen species (ROS) upon illumination with a specific wavelength of light. nih.govucsd.edu Malachite green was one of the original chromophores used for CALI. nih.gov The isothiocyanate group allows for the covalent conjugation of malachite green to antibodies or other targeting moieties. mdpi.com
When a malachite green-labeled antibody binds to its target protein, subsequent irradiation with an intense beam of light (around 620-630 nm) excites the malachite green, leading to the production of highly reactive and short-lived ROS. ucsd.eduthermofisher.com These ROS then inactivate nearby proteins, including the target protein to which the photosensitizer is bound. nih.govucsd.edu The short diffusion radius of the ROS ensures that the inactivation is highly localized to the immediate vicinity of the chromophore, providing excellent spatial resolution. ucsd.edu While other photosensitizers like fluorescein have been found to be more efficient in some contexts, malachite green's long-wavelength absorption is advantageous as it minimizes photodamage to other cellular components. nih.govucsd.eduresearchgate.net
| CALI Component | Role in the Process | Mechanism of Action |
| Malachite Green Isothiocyanate | The photosensitizer or chromophore. | Absorbs light and generates reactive oxygen species (ROS). nih.govucsd.edu |
| Targeting Moiety (e.g., Antibody) | Delivers the photosensitizer to the protein of interest. | Binds specifically to the target protein. nih.govmdpi.com |
| Laser Illumination | The activation trigger. | Excites the malachite green to initiate ROS production. ucsd.edu |
| Reactive Oxygen Species (ROS) | The inactivating agent. | Oxidize and inactivate proteins in close proximity to the photosensitizer. nih.govnih.govucsd.edu |
Applications in Confocal and Super-Resolution Microscopy
The malachite green isothiocyanate (MGITC) cation has emerged as a valuable tool in advanced microscopy techniques, including confocal and super-resolution microscopy, primarily through its application as a photosensitizer. Its utility in this domain is centered on its ability to be precisely targeted and activated with light to influence its immediate microenvironment, offering high spatial and temporal resolution.
A significant application of the MGITC cation is in a technique known as Chromophore-Assisted Laser Inactivation (CALI). In CALI, the MGITC molecule acts as a photosensitizer that can be conjugated to specific biomolecules, such as antibodies, through its amine-reactive isothiocyanate group. fishersci.cainterchim.fr This allows for the precise targeting of the photosensitizer to particular cellular sites or proteins. Upon irradiation with long-wavelength light (around 620-630 nm), the malachite green cation absorbs the light energy and generates highly reactive hydroxyl radicals. interchim.frthermofisher.com These radicals have a very short lifetime and a diffusion radius of approximately 10 Å, leading to the selective destruction of proteins and other molecules in the immediate vicinity of the chromophore-labeled antibody. interchim.frthermofisher.com This process allows researchers to inactivate a specific protein in a living cell within minutes, providing a powerful tool to study the function of that protein in cellular processes with high precision. interchim.fr The high spatial and temporal control afforded by CALI makes it a functional super-resolution technique, as it allows for the manipulation of protein function at a subcellular level, far exceeding the diffraction limit of conventional light microscopy.
The development of fluorogenic malachite green probes further enhances its application in live-cell imaging. wustl.edunih.gov These probes can be designed to become fluorescent only upon binding to a specific target, minimizing background fluorescence and improving the signal-to-noise ratio. When functionalized with a photoreactive crosslinker, these probes enable covalent photoaffinity labeling, allowing for the permanent marking and subsequent imaging of target proteins in living cells with high resolution. wustl.edunih.gov
| Technique | Principle of Action | Key Advantages | Application in Advanced Microscopy |
|---|---|---|---|
| Chromophore-Assisted Laser Inactivation (CALI) | MGITC conjugated to a targeting molecule (e.g., antibody) is photoactivated by a laser to produce localized hydroxyl radicals, leading to the inactivation of nearby proteins. interchim.frthermofisher.com | High spatial and temporal resolution for protein deactivation; enables the study of essential proteins where knockout methods are not feasible. interchim.fr | Functional super-resolution imaging by allowing the precise study of the consequences of protein inactivation at a subcellular level. interchim.fr |
| Fluorogenic Probes | MGITC derivatives that exhibit enhanced fluorescence upon binding to a target molecule, often combined with photoaffinity labels for covalent attachment. wustl.edunih.gov | Low background fluorescence, high signal-to-noise ratio, and temporal control over labeling. wustl.edunih.gov | High-resolution imaging of specific proteins in living cells with enhanced clarity and precision. wustl.edu |
Redox Chemistry and Indicator Systems in Chemical Analysis
The redox chemistry of the malachite green cation is fundamental to its application in various chemical analysis and indicator systems. The core of this utility lies in the reversible reduction of the colored malachite green cation to its colorless leuco form, leucomalachite green. This transformation is a key principle in several analytical methods.
One notable application is in the detection of hemoglobin, which can catalyze the oxidation of leucomalachite green by hydrogen peroxide, resulting in the formation of the intensely colored malachite green cation. nih.gov This color change serves as a sensitive indicator for the presence of blood. nih.gov While this reaction does not directly involve the isothiocyanate derivative, the underlying redox principle of the malachite green chromophore is the critical component.
In the context of the this compound, its primary role in modern analytical systems is often as a reporter molecule in highly sensitive detection techniques like Surface-Enhanced Raman Spectroscopy (SERS). The isothiocyanate group facilitates the covalent attachment of the malachite green cation to plasmonic nanoparticles (e.g., gold or silver), which act as the SERS substrate. nih.govresearchgate.net This covalent binding ensures a stable and reproducible signal. The intense Raman scattering of the malachite green cation, amplified by the SERS effect, allows for the ultra-sensitive detection of analytes. Researchers have demonstrated the detection of MGITC at concentrations as low as 10⁻¹⁶ M using this technique. nih.govresearchgate.net
Furthermore, the malachite green cation itself can be the target analyte in environmental and biological sensing. Fluorescent sensors, such as those based on europium-based coordination polymers, have been developed for the highly selective and sensitive detection of malachite green. nih.gov These sensors operate on a luminescence quenching mechanism, where the presence of the malachite green cation leads to a measurable decrease in the fluorescence of the sensor. nih.gov
| Analytical Technique | Role of this compound | Principle of Detection | Reported Detection Limit |
|---|---|---|---|
| Surface-Enhanced Raman Spectroscopy (SERS) | Reporter molecule covalently attached to a plasmonic substrate. nih.govresearchgate.net | Enhancement of the Raman scattering signal of MGITC upon adsorption onto a nanostructured metal surface. nih.gov | As low as 10⁻¹⁶ M nih.govresearchgate.net |
| Fluorescence Quenching Sensor | Analyte that quenches the fluorescence of a sensor probe. nih.gov | The interaction between the malachite green cation and the fluorescent probe leads to a decrease in the probe's luminescence intensity. nih.gov | 0.039 μM nih.gov |
| Colorimetric Assay (based on redox) | The colored form of the malachite green chromophore is the indicator. nih.gov | Redox reaction where the colorless leuco form is oxidized to the colored cation in the presence of a catalyst and an oxidizing agent. nih.gov | Not specified |
Biological Staining Methodologies for Microscopic Analysis
Malachite green has a long history of use as a biological stain in microscopy for the visualization of various cellular structures and microorganisms. nih.gov The this compound, with its reactive functional group, enhances the utility of this dye by enabling covalent attachment to cellular components, leading to more stable and specific staining.
In classical microbiology, malachite green is a key component of the Schaeffer-Fulton staining method, used to differentiate bacterial endospores from vegetative cells. nih.govyoutube.com In this procedure, heat is used to facilitate the penetration of the malachite green stain into the tough outer coat of the endospores, which appear green, while the vegetative cells are counterstained with safranin and appear red or pink. youtube.com Malachite green also serves as a counterstain in the Giménez staining method for identifying bacteria such as Rickettsia and in the Ziehl-Neelsen method for acid-fast bacteria like Mycobacterium. nih.govthermofisher.com
The isothiocyanate group of MGITC reacts readily with primary amine groups found in proteins, allowing for the covalent labeling of cellular structures. medchemexpress.com This property is particularly advantageous for targeted staining methodologies where the dye is conjugated to a molecule with a specific affinity for a particular cellular component, such as an antibody. This covalent linkage ensures that the stain is not easily washed away during subsequent processing steps, resulting in a more robust and specific signal. This approach transforms the general staining capability of malachite green into a precise labeling tool for modern microscopic analysis.
| Staining Method | Target Structure/Organism | Role of Malachite Green | Resulting Appearance of Target |
|---|---|---|---|
| Schaeffer-Fulton Stain | Bacterial endospores (e.g., in Bacillus and Clostridium) nih.govyoutube.com | Primary stain nih.govyoutube.com | Green endospores within red/pink vegetative cells youtube.com |
| Giménez Stain | Bacteria such as Rickettsia nih.gov | Counterstain nih.gov | Organisms are stained red against a greenish background |
| Ziehl-Neelsen Stain | Acid-fast bacteria (e.g., Mycobacterium) nih.govthermofisher.com | Counterstain thermofisher.com | Non-acid-fast organisms and background are stained green thermofisher.com |
| Covalent Labeling with MGITC | Specific proteins or cellular components targeted by a conjugated molecule (e.g., antibody) medchemexpress.com | Covalently bound stain medchemexpress.com | Green fluorescence or color localized to the target structure |
Computational and Theoretical Investigations of Malachite Green Isothiocyanate Cation
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been pivotal in exploring the electronic properties and excited-state dynamics of triarylmethane dyes like the malachite green cation. nih.govresearchgate.net These methods are used to compute the fundamental properties of the molecule's quantum states, including the distribution and energy of its electrons. nih.gov
Key applications involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is crucial for understanding the molecule's electronic transitions and reactivity. researchgate.net For malachite green, simulations have shown how these energy levels, and thus the stability of the molecule, are influenced by the surrounding solvent environment. researchgate.net The electron density and electrostatic potential of the malachite green molecule have also been simulated using DFT, providing a visual representation of electron distribution and charge potential around the cation. researchgate.net
Advanced computational techniques are also used to simulate photodynamics. For malachite green, non-adiabatic dynamics simulations, such as the fewest-switches surface-hopping scheme, have been employed to model the relaxation processes following photoexcitation. nih.gov These simulations trace the molecule's trajectory from higher energy states (S2) to lower ones (S1) and ultimately back to the ground state (S0). nih.gov Such calculations have revealed that for malachite green, the S2 to S1 internal conversion is ultrafast, occurring within hundreds of femtoseconds, and involves a concerted, synchronous rotation of the three phenyl rings. nih.gov The subsequent relaxation from the S1 state to the ground state is calculated to be slower, on the picosecond timescale, and involves more complex rotational dynamics of the aminophenyl rings. nih.gov These theoretical models provide estimated lifetimes for the excited states, offering deep mechanistic insight into the dye's photophysics. nih.gov
Table 1: Selected Computed Properties of Malachite Green Isothiocyanate Cation This table presents properties calculated using computational chemistry models.
| Property | Computed Value | Source |
|---|---|---|
| Molecular Formula | C24H24N3S+ | PubChem nih.gov |
| Exact Mass | 386.16909395 Da | PubChem nih.gov |
| IUPAC Name | [4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium | PubChem nih.gov |
Molecular Dynamics Simulations of Interfacial and Solution-Phase Phenomena
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of the malachite green cation over time, particularly its interactions with other molecules in solution and at interfaces. nih.gov These simulations model the atomic movements within a system, providing a dynamic picture of molecular interactions.
In the context of solution-phase phenomena, MD simulations have been used to study the binding of the malachite green cation to biomolecules. For instance, the interaction between malachite green oxalate (B1200264) and human serum albumin (HSA) has been explored. nih.gov These simulations revealed that the dye molecule could steadily bind within a pocket of the protein, with an estimated free energy of binding of -32.93 kJ/mol. nih.gov The simulations also showed that this binding event induces conformational changes in the protein, increasing its flexibility and causing a slight decrease in its compactness, which aligns with spectroscopic observations. nih.gov Such studies are crucial for understanding the bio-molecular interactions of the dye.
Regarding interfacial phenomena, the adsorption of MGITC onto surfaces is a key area of investigation. Experimental studies have shown that MGITC can form a strong bond with gold surfaces via its isothiocyanate (-NCS) group. fu-berlin.de While primarily an experimental domain, theoretical calculations are used to understand aspects of these interfaces. For example, theoretical models are used to calculate the near-field extension of the electromagnetic field when a metallic tip is brought close to the surface, which is essential for interpreting data from Tip-Enhanced Raman Spectroscopy (TERS) experiments involving MGITC. fu-berlin.de Furthermore, MD simulations can complement experimental adsorption studies, such as the removal of malachite green from aqueous solutions by polymer adsorbents, by providing a molecular-level view of the electrostatic attraction between the positively charged dye cation and negatively charged polymer surfaces. acs.org
Modeling of Spectroscopic Properties and Optical Responses
Computational modeling is instrumental in interpreting and predicting the spectroscopic properties of the MGITC cation. The molecule's intense color and its use as a spectroscopic probe are directly related to its electronic structure, which can be modeled with high accuracy.
Time-dependent density functional theory (TD-DFT) is the primary method used to simulate the optical absorption spectra of dyes like malachite green. researchgate.net Researchers have successfully used TD-DFT to calculate the absorption spectrum of malachite green, finding the results to be highly consistent with experimental measurements. researchgate.net These calculations can accurately predict the main absorption bands, which are associated with π–π* electronic transitions within the chromophore. researchgate.net The models can also capture the solvatochromic effects—the change in absorption color as the polarity of the solvent changes. researchgate.net
The optical response of MGITC is central to its application in techniques like Surface-Enhanced Raman Spectroscopy (SERS). nih.govmdpi.com SERS experiments on MGITC reveal characteristic vibrational modes. mdpi.com Computational methods, such as DFT, can calculate the vibrational frequencies of the molecule. These calculated frequencies can then be compared to experimental Raman spectra to assign the observed peaks to specific molecular vibrations, such as the out-of-plane motions of aromatic hydrogen atoms. mdpi.comresearchgate.net
Furthermore, the molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is a key optical parameter. For MGITC, the molar absorptivity at 620 nm has been determined to be approximately 150,000 M⁻¹cm⁻¹. interchim.fr The molecule's strong absorption around 630 nm is a defining feature, making it an effective photosensitizer and a target for resonance Raman studies using a 632.8 nm laser, where the optical response is significantly enhanced. fu-berlin.dethermofisher.comfishersci.ca
Table 2: Key Spectroscopic and Optical Properties of this compound This table summarizes important spectral data and optical response parameters from experimental and computational sources.
| Property | Value / Range | Method / Condition | Source |
|---|---|---|---|
| Absorption Maximum (λmax) | ~630 nm | Long-wavelength absorption | thermofisher.comfishersci.ca |
| Excitation Wavelength (λexc) | 628 nm | In Acetonitrile (CH3CN) | interchim.fr |
| Molar Absorptivity (ε) | ~150,000 M⁻¹cm⁻¹ | at 620 nm | interchim.fr |
| Key SERS Peak | ~827 cm⁻¹ | On nanoporous gold substrate | mdpi.com |
| Simulated Absorption | Consistent with experiment | TD-DFT | researchgate.net |
Future Research Directions and Emerging Opportunities
Integration with Artificial Intelligence and Machine Learning in Material Design and Predictive Modeling
The convergence of artificial intelligence (AI) and machine learning (ML) with materials science offers a paradigm shift in the design and discovery of novel materials. While direct research integrating AI with Malachite green isothiocyanate cation is nascent, the broader application of these computational tools in materials engineering provides a clear roadmap for future investigations.
AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding properties to predict the behavior of new or modified compounds. For instance, machine learning models, such as graph neural networks, can predict the properties of materials and model complex phenomena over larger length and time scales youtube.com. This approach can accelerate the innovation cycle, from discovery to deployment, by rapidly identifying promising candidates for specific applications youtube.com.
In the context of this compound, AI and ML could be employed to:
Predict Spectroscopic Properties: Develop models that predict the absorption and emission spectra of novel derivatives, aiding in the design of probes with specific optical characteristics.
Optimize Molecular Structures: Computationally screen libraries of functionalized Malachite green isothiocyanate cations to identify structures with enhanced binding affinity, selectivity, or photosensitizing efficiency.
Accelerate Discovery of New Applications: Use generative models to propose novel molecular structures based on desired functionalities, potentially leading to the discovery of new applications in areas like catalysis or nonlinear optics.
The application of machine learning in materials design is a rapidly growing field, with techniques like high-dimensional neural network potentials being used to create "force fields" for simulating chemical systems based on quantum mechanical calculations nih.gov. Reinforcement learning and generative adversarial networks are also being explored to generate new molecular structures with optimized properties nih.gov.
Novel Functionalization Strategies for Highly Selective and Responsive Probes
The isothiocyanate group on the Malachite green cation is a key functional feature that allows for its covalent attachment to primary amines on biomolecules, transforming it into a reactive probe . Future research will likely focus on more sophisticated functionalization strategies to create highly selective and responsive probes for a variety of analytical and biomedical applications.
The core concept is to move beyond the general staining capabilities of the parent Malachite green dye to create targeted labeling and inactivation tools . This can be achieved by introducing new functional groups that can interact with specific targets or respond to changes in their local environment.
Examples of potential novel functionalization strategies include:
Target-Specific Ligands: Attaching recognition elements such as antibodies, aptamers, or small molecules to the this compound to create probes that can selectively bind to specific proteins, nucleic acid sequences, or cell types. An example of this is the conjugation of a single-chain anti-EGFR antibody fragment to malachite green isothiocyanate-gold nanoparticles for tumor imaging nih.gov.
Environmentally Sensitive Moieties: Incorporating functional groups that exhibit changes in their fluorescence or color in response to specific stimuli like pH, ion concentration, or enzymatic activity.
Multi-Modal Probes: Combining Malachite green isothiocyanate with other signaling units, such as fluorescent dyes or magnetic nanoparticles, to create probes that can be detected using multiple imaging modalities.
Recent advancements have seen the use of Malachite green isothiocyanate as a model analyte to test the sensitivity of new detection platforms, such as hybrid nanocomposites containing gold and iron oxide nanoparticles for magnetic separation and subsequent SERS detection .
Unraveling Complex Mechanistic Insights in Advanced Materials and Biological Systems
A deeper understanding of the fundamental mechanisms governing the behavior of this compound in different environments is crucial for its rational design and application in advanced materials and biological systems.
One area of particular interest is its role as a photosensitizer. Malachite green is a non-fluorescent photosensitizer that absorbs light at long wavelengths (around 630 nm) fishersci.comthermofisher.com. This property is harnessed in a technique called Chromophore-Assisted Laser Inactivation (CALI), where the photoactivation of Malachite green generates highly reactive hydroxyl radicals interchim.fr. These radicals have a very short lifetime and can induce localized damage to a protein of interest when the dye is brought into close proximity, for instance, by being conjugated to an antibody that binds to the target protein interchim.fr. This allows for the inactivation of specific proteins within living cells with high spatial and temporal resolution interchim.fr.
Future research could focus on:
Elucidating Photophysical Pathways: Utilizing advanced spectroscopic techniques, such as transient absorption spectroscopy, to map the excited-state dynamics of this compound and understand the precise mechanisms of radical generation.
Investigating Interactions with Nanomaterials: Exploring the electronic and energetic interactions between this compound and various nanomaterials, such as gold nanoparticles or quantum dots, which can enhance its spectroscopic signals or modulate its photochemical activity. The use of nanoporous gold substrates has been shown to achieve remarkable Surface-Enhanced Raman Spectroscopy (SERS) performance for the detection of Malachite green isothiocyanate researchgate.netmendeley.comnih.gov.
Modeling Behavior in Complex Biological Milieus: Employing computational modeling and simulation to understand how the local environment within a cell or on the surface of a biomolecule influences the properties and reactivity of the this compound.
Development of Sustainable Remediation Technologies and Process Optimization
While this compound is a valuable research tool, the parent compound, Malachite green, is a well-known environmental contaminant due to its widespread use as a dye in various industries nih.gov. Therefore, the development of sustainable and efficient technologies for the removal of Malachite green and related triphenylmethane (B1682552) dyes from wastewater is a critical area of research.
Several promising remediation strategies have been explored, and future efforts will likely focus on improving their efficiency, cost-effectiveness, and environmental footprint.
Current and Emerging Remediation Technologies
| Remediation Technology | Description | Key Findings and Optimization Parameters |
| Adsorption | Utilizing porous materials (adsorbents) to bind and remove the dye from water. | Biochar from Pinus patula has shown high removal efficiency (94.25%) at pH 10 and a concentration of 12 g/L mdpi.com. Hybrid materials like magnetite-date's stones nanoparticles have also been effective, with adsorption increasing with initial dye concentration, contact time, and pH researchgate.net. |
| Photocatalytic Degradation | Using semiconductor photocatalysts, such as titanium dioxide (TiO2), and a light source (e.g., UV or solar) to generate reactive oxygen species that break down the dye molecules into less harmful substances mdpi.com. | The efficiency of TiO2-mediated degradation is influenced by catalyst dosage, pH, and initial dye concentration. Optimal conditions have been found to be a TiO2 dosage of 0.6 g/L, a pH of 8, and an initial Malachite green concentration of 10⁻⁵ mol/L mdpi.comresearchgate.net. |
| Bioremediation | Employing microorganisms, such as bacteria and yeast, to metabolize and degrade the dye. | The yeast Rhodotorula mucilaginosa has demonstrated the ability to completely decolorize a 50 mg/L solution of Malachite green under optimized conditions (37°C, 12 hours) nih.gov. The bacterium Pseudomonas aeruginosa has also shown high degradation efficiency (96.56%) at pH 7.0 and 37°C nih.gov. |
Process Optimization
Future research in process optimization will likely involve:
Factorial Design and Response Surface Methodology: Statistical methods can be employed to systematically investigate the influence of various parameters (e.g., pH, temperature, adsorbent dosage, initial dye concentration) and their interactions to determine the optimal conditions for dye removal avestia.com.
Kinetic Modeling: Studying the kinetics of the degradation process to understand the reaction rates and mechanisms, which is crucial for designing efficient reactor systems. The pseudo-first-order model has been shown to effectively predict the kinetics of photocatalytic degradation of Malachite green mdpi.com.
Development of Novel Materials: Synthesizing new and more efficient adsorbents and photocatalysts, such as metal-organic frameworks (MOFs) and nanocomposites, to enhance the removal efficiency and selectivity for Malachite green and its derivatives avestia.commdpi.com.
By focusing on these research directions, the scientific community can unlock the full potential of this compound while also addressing the environmental challenges associated with its parent compound.
Q & A
Basic: What experimental protocols are recommended for synthesizing and purifying MGITC to ensure high reproducibility in surface-enhanced Raman spectroscopy (SERS) studies?
Methodological Answer:
MGITC is typically synthesized by reacting malachite green with thiophosgene or thiocyanate derivatives under controlled pH (8–10) and inert atmospheres. Purification involves repeated precipitation in non-polar solvents (e.g., hexane) followed by column chromatography using silica gel and methanol/chloroform eluents. Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the isothiocyanate group and verifying purity via UV-Vis spectroscopy (peak at 620 nm) and FTIR (C≡N stretch at ~2100 cm⁻¹) .
Advanced: How does the isothiocyanate anchoring group in MGITC enhance electronic coupling with plasmonic nanoparticles compared to non-functionalized malachite green?
Methodological Answer:
The isothiocyanate group in MGITC forms covalent bonds with gold or silver surfaces, creating a rigid, π-conjugated structure that stabilizes the dye’s electronic state. This irreversible adsorption reduces pH sensitivity and amplifies Raman signals by 200-fold compared to non-functionalized malachite green, as shown in SERS studies. Researchers should use electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) to quantify surface binding efficiency and electronic coupling effects .
Basic: What spectroscopic and chromatographic techniques are essential for validating MGITC’s structural integrity and purity post-synthesis?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of the isothiocyanate group (δ ~120 ppm for C≡N in 13C NMR).
- FTIR : Validate C≡N (2100 cm⁻¹) and aromatic C-H stretches (3050 cm⁻¹).
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (<1% threshold).
- UV-Vis : Monitor absorbance at 620 nm (characteristic of the conjugated cationic structure) .
Advanced: How can researchers reconcile contradictory data on MGITC’s pH stability in colloidal systems versus its parent compound?
Methodological Answer:
Non-functionalized malachite green exhibits pH-dependent tautomerism (localized ↔ delocalized forms), while MGITC’s isothiocyanate group locks the π-conjugation, eliminating pH sensitivity. To resolve discrepancies, conduct parallel experiments:
- Use ζ-potential measurements to assess surface charge variations.
- Compare SERS spectra under pH 3–10 conditions.
- Apply density functional theory (DFT) simulations to model electronic transitions .
Basic: What safety protocols are critical when handling MGITC due to its toxicity and environmental hazards?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant goggles, and NIOSH-approved respirators.
- Ventilation : Use fume hoods for synthesis and handling.
- Waste Disposal : Neutralize with 10% sodium hypochlorite before disposal in hazardous waste containers.
- Ecotoxicity Mitigation : Avoid aqueous release; MGITC shows LC50 < 1 ppm for aquatic organisms .
Advanced: What strategies optimize MGITC’s plasmonic resonance tuning in hybrid nanoparticle systems for multiplexed SERS detection?
Methodological Answer:
- Core-Shell Design : Synthesize Au@Ag nanorattles coated with MGITC; adjust Ag shell thickness (5–20 nm) to shift plasmonic peaks (500–800 nm).
- Dual-Functionalization : Combine MGITC with thiolated DNA probes for target-specific binding.
- In Situ Monitoring : Use dark-field microscopy to track plasmon shifts during analyte adsorption .
Basic: How should researchers design controlled experiments to assess MGITC’s photostability under laser irradiation in SERS applications?
Methodological Answer:
- Laser Parameters : Use 785 nm excitation (10 mW, 1–60 s exposure).
- Degradation Metrics : Monitor Raman peak intensity decay at 1175 cm⁻¹ (C-H bend).
- Control Groups : Compare with rhodamine 6G under identical conditions.
- Statistical Analysis : Apply first-order kinetics to calculate photobleaching half-life .
Advanced: What mechanistic insights explain MGITC’s role in enhancing charge transfer efficiency in plasmon-driven catalysis?
Methodological Answer:
MGITC’s rigid adsorption geometry facilitates direct electron transfer from plasmon-excited nanoparticles to adsorbed reactants. Use transient absorption spectroscopy (TAS) to track hot-electron lifetimes (fs–ps timescales) and correlate with catalytic turnover frequencies (TOF). Compare with malachite green’s pH-sensitive, flexible adsorption to isolate geometric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
